6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
3-(1-methyl-2-phenylimidazol-4-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-18-9-12(11-7-8-13(19)17-16-11)15-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJRNBMQDFCVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2=CC=CC=C2)C3=NNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94937-83-4 | |
| Record name | 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Optimization
The β-keto ester intermediate is prepared by alkylation of 1-methyl-2-phenylimidazole with ethyl bromoacetate in the presence of a base such as sodium hydride. Subsequent treatment with hydrazine hydrate in ethanol under reflux yields the pyridazinone core. Key parameters include:
- Temperature : Reactions conducted at 80–90°C achieve higher cyclization efficiency.
- Solvent : Ethanol or methanol is preferred due to their ability to solubilize both hydrazine and the intermediate.
- Catalysis : Acidic conditions (e.g., HCl) accelerate dehydration but may reduce yields due to side reactions.
A representative synthesis from the Journal of Medicinal Chemistry (1986) reports a 68% yield for this method, with purity confirmed via NMR and elemental analysis.
Friedel-Crafts Acylation and Hydrazinolysis
Friedel-Crafts acylation provides an alternative route, particularly for introducing aromatic substituents. This two-step process involves:
Application to Target Compound
For this compound, the imidazole ring is introduced post-cyclization. After forming the pyridazinone core, a Mannich reaction with formaldehyde and 1-methyl-2-phenylimidazole introduces the imidazole moiety at the 6-position. Critical considerations include:
- Regioselectivity : The 1H-imidazol-4-yl regioisomer (target compound) predominates over the 5-yl variant due to steric and electronic factors.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the desired product in 72% yield.
Mannich Reaction for Imidazole Functionalization
The Mannich reaction is pivotal for attaching the 1-methyl-2-phenylimidazole group to the pyridazinone ring. This one-pot, three-component reaction involves:
Optimization and Challenges
- Solvent : Dimethylformamide (DMF) enhances solubility of intermediates but requires anhydrous conditions to prevent hydrolysis.
- Temperature : Room temperature (25°C) minimizes side reactions, with reaction completion in 24–48 hours.
- Yield : Reported yields range from 65% to 78%, with impurities arising from over-alkylation or imidazole ring opening.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each method:
Advanced Modifications and Derivatives
Recent studies have explored structural analogs of this compound to enhance bioactivity:
Chemical Reactions Analysis
Functionalization Reactions
The pyridazinone and imidazole rings enable further derivatization:
- N-Alkylation : Reaction with ethyl bromoacetate under reflux in acetone introduces ester groups at the pyridazinone N-position .
- Oxidative Cyclization : Treatment with selenium dioxide in glacial acetic acid forms selenadiazolopyridazine derivatives .
- Schiff Base Formation : Condensation with benzaldehydes yields hydrazone derivatives, enhancing biological activity .
Key Reaction Data
Biological Activity-Driven Modifications
The compound’s structure has been modified to optimize pharmacological properties:
- Anticancer Activity : Introduction of selenadiazole or thiadiazole rings via oxidative cyclization improves cytotoxicity against HCT116 colon carcinoma cells (IC₅₀: 12–28 µM) .
- Anticonvulsant Activity : Mannich bases derived from pyridazinones show efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models .
- Cardiotonic Effects : Analogues with imidazole substitutions exhibit phosphodiesterase-III (PDE-III) inhibition, enhancing myocardial contractility .
Structure-Activity Relationship (SAR) Highlights
- Imidazole Substituents : Methyl and phenyl groups at C-1 and C-2 of the imidazole enhance PDE-III inhibition .
- Pyridazinone Ring : Saturation (4,5-dihydro) improves anticonvulsant activity, while aromatization increases cytotoxicity .
Degradation and Stability Studies
- Hydrolysis : The pyridazinone ring undergoes hydrolysis under acidic conditions (pH < 3) to form γ-keto hydrazides .
- Photodegradation : UV exposure leads to imidazole ring cleavage, confirmed via HPLC-MS analysis .
Stability Data
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| Acidic (pH 2) | Ring opening → γ-keto hydrazide | 4.2 hours | |
| UV light (254 nm) | Imidazole cleavage → pyridazinone fragment | 8.5 hours |
Scientific Research Applications
6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone is a chemical compound with the molecular formula . It features a pyridazinone ring substituted with a methylphenyl imidazolyl group . Research suggests that this compound and its derivatives have potential applications in medicinal chemistry, particularly as positive inotropic agents .
Structural Information
Key structural features of this compound :
- Molecular Formula:
- SMILES Notation: CN1C=C(N=C1C2=CC=CC=C2)C3=NNC(=O)C=C3
- InChI: InChI=1S/C14H12N4O/c1-18-9-12(11-7-8-13(19)17-16-11)15-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,19)
- InChIKey: LHJRNBMQDFCVNW-UHFFFAOYSA-N
- Molecular Weight: 252.27 g/mol
Predicted Collision Cross Section
The predicted collision cross sections (CCS) for various adducts of this compound are :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 253.10838 | 157.0 |
| $$M+Na]+ | 275.09032 | 173.1 |
| $$M+NH4]+ | 270.13492 | 164.0 |
| $$M+K]+ | 291.06426 | 167.7 |
| $$M-H]- | 251.09382 | 160.5 |
| $$M+Na-2H]- | 273.07577 | 167.2 |
| $$M]+ | 252.10055 | 160.3 |
| $$M]- | 252.10165 | 160.3 |
Positive Inotropic Agents
6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones have been investigated for positive inotropic activity . Specifically, the regioisomer this compound was identified as a potent positive inotropic agent and a potent inhibitor of cardiac phosphodiesterase fraction III .
Scaffold in Drug Discovery
The pyridazine ring system, a core component of this compound, is valuable in drug discovery due to its physicochemical properties, such as weak basicity, a high dipole moment, and dual hydrogen-bonding capacity . Pyridazines have shown promise in:
- Molecular Recognition: The unique properties of pyridazine rings contribute to molecular recognition processes, which are crucial for drug-target interactions .
- Drug Development: Pyridazine's inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with the cardiac hERG potassium channel make it valuable in drug development .
- Bioisostere Replacement: Pyridazine rings can serve as bioisosteres, which are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound . For example, in splicing modulators of survival motor neuron-2 (SMN2), pyridazine displayed comparable or superior activity to other heterocycles .
Anticancer Agents
Heterocyclic compounds containing pyridazinone structures have demonstrated potential as anticancer agents .
Other potential applications
Mechanism of Action
The mechanism of action for 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Structural and Functional Overview
The table below summarizes key structural features and biological activities of 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone and related pyridazinone derivatives:
Key Structural Differences and Implications
Imidazole vs. Benzimidazole Substitutions
- The target compound’s 1-methyl-2-phenylimidazole group introduces steric bulk compared to Pimobendan’s benzimidazole. This may reduce binding affinity to PDE4 isoforms, as benzimidazole in Pimobendan facilitates interactions with hydrophobic pockets in PDE4D .
- In contrast, CI-930’s imidazole-phenyl group enhances solubility and PDE inhibitory activity due to hydrogen bonding with catalytic domains .
Ring Saturation and Conformation
- Dihydropyridazinones (e.g., CI-930, Pimobendan) exhibit improved metabolic stability compared to unsaturated derivatives like Zardaverine. The saturated ring reduces oxidation susceptibility, extending half-life .
- The target compound’s unsaturated pyridazinone ring may adopt non-planar conformations similar to Zardaverine, where dihedral angles between substituents (e.g., 4.9° in Zardaverine) influence PDE binding .
Substituent Electronic Effects
- Electron-withdrawing groups (e.g., Cl in Declomezine) enhance fungicidal activity by increasing electrophilicity .
Pharmacological and Crystallographic Insights
- Zardaverine : High-resolution PDE4D complexes reveal three conformational states (A, B, C), with occupancy rates dependent on hydrogen bonding (N1-H1···O3). The target compound’s imidazole may disrupt similar interactions, altering inhibitory potency .
- Declomezine: A dihedral angle of 8.6° between phenyl and pyridazinone rings contrasts with 18.0° in simpler analogs, highlighting substituent-dependent conformational flexibility .
- CI-930 : The 4,5-dihydro moiety enhances cardiotonic activity by improving membrane permeability, a feature absent in the target compound .
Biological Activity
6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
Chemical Structure:
- Molecular Formula: C14H12N4O
- SMILES: CN1C=C(N=C1C2=CC=CC=C2)C3=NNC(=O)C=C3
- InChI: InChI=1S/C14H12N4O/c1-18-9-12(11-7-8-13(19)17-16-11)15-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,19)
This compound features a combination of imidazole and pyridazinone rings, which are often associated with various biological activities.
Biological Activities
1. Anticancer Properties
Research has indicated that derivatives of pyridazinones, including this compound, exhibit significant cytotoxic activities against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation effectively, with IC50 values indicating potent activity comparable to established anticancer agents like doxorubicin .
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes such as indoleamine 2,3-dioxygenase (IDO), which is a target for cancer therapy due to its role in immune suppression . The structural features of the compound allow it to bind effectively to enzyme active sites, potentially blocking their activity.
3. Positive Inotropic Activity
this compound has been identified as a positive inotropic agent. Studies revealed that certain derivatives enhance cardiac contractility by inhibiting phosphodiesterase III, which is crucial for cardiac muscle function . This activity suggests potential therapeutic applications in treating heart failure.
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
Enzyme Interaction:
The compound's ability to inhibit enzymes may involve:
- Binding to the active site of target enzymes.
- Altering substrate interactions and catalytic efficiency.
Cellular Effects:
In cancer cells, the compound may induce apoptosis through:
- Disruption of cell cycle progression.
- Activation of pro-apoptotic pathways.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Structure | Anticancer | < 10 µM |
| Related Pyridazinones | Varies | Antitumor | Varies |
| Doxorubicin | Doxorubicin | Anticancer | ~0.5 µM |
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
- Antitumor Activity: A study demonstrated that a derivative of this compound exhibited significant growth inhibition in multiple cancer cell lines, showing promise as a lead for further development in oncology .
- Cardiac Applications: Another investigation revealed that specific analogs displayed positive inotropic effects in vitro, suggesting potential use in cardiac therapies .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves regioselective substitution at the imidazole ring followed by coupling with a pyridazinone scaffold. Key steps include:
- Use of Friedel-Crafts acylation or condensation reactions to introduce substituents (e.g., 1-methyl-2-phenyl groups) .
- Optimization of reaction conditions (e.g., anhydrous solvents, controlled temperature) to minimize side products.
- Purification via column chromatography or recrystallization, monitored by TLC and confirmed via -NMR and HPLC (>95% purity) .
Q. What structural features of this compound contribute to its biological activity?
- Methodological Answer : The planar pyridazinone ring and imidazole substituent are critical for binding to PDE III/IV. X-ray crystallography reveals:
- A non-planar conformation between the pyridazinone and imidazole rings (torsion angle: 4.9°) stabilized by N1-H1···O3 hydrogen bonding .
- The 1-methyl-2-phenyl group on the imidazole enhances lipophilicity, improving membrane permeability .
Q. What in vitro assays are used to evaluate its cardiotonic activity?
- Methodological Answer :
- PDE III/IV inhibition : Radiolabeled cAMP/cGMP assays using purified enzyme fractions (IC values < 1 μM reported) .
- Positive inotropy : Isolated guinea pig atrial preparations to measure contractile force (EC ~0.2 μM) .
Advanced Research Questions
Q. How do regioisomeric variations (e.g., imidazol-4-yl vs. imidazol-5-yl) affect pharmacological activity?
- Methodological Answer :
- SAR Analysis : 1H-imidazol-4-yl regioisomers (e.g., compound 25a) exhibit 10-fold higher PDE III inhibition than 5-yl analogs due to better steric alignment with the catalytic site.
- Experimental Validation : Competitive binding assays with -rolipram and molecular docking simulations (PDB: PDE4D-Zardaverine) .
Q. How can crystallographic data inform the design of analogs with improved PDE selectivity?
- Methodological Answer :
- High-Resolution Structures : Use X-ray data (e.g., 1.54 Å resolution) to identify key binding residues (e.g., Gln369, Asp392 in PDE4D).
- Rational Design : Modify substituents to exploit hydrophobic pockets (e.g., 4-methoxy groups) or introduce hydrogen bond donors (e.g., -NH) .
Q. How to resolve contradictory data on PDE isoform selectivity across studies?
- Methodological Answer :
- Standardized Assays : Use recombinant human PDE isoforms (III, IVA, IVB) under identical buffer conditions.
- Kinetic Analysis : Compare values via nonlinear regression of inhibition curves to differentiate competitive vs. non-competitive mechanisms .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Methodological Answer :
- Forced Degradation : Expose to HO/UV light; monitor by LC-MS for degradation products.
- Stabilization : Add antioxidants (e.g., BHT) or lyophilize with cyclodextrins to protect the imidazole ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
